molecular formula C8H10O2 B174791 4-(Furan-2-yl)butanal CAS No. 126991-83-1

4-(Furan-2-yl)butanal

Cat. No.: B174791
CAS No.: 126991-83-1
M. Wt: 138.16 g/mol
InChI Key: OHGIKUNHQBZOMM-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)butanal is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Furan-2-yl)butanal can be synthesized through several methods, one of which involves the aldol condensation of furan-2-carbaldehyde (furfural) with acetone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of furfural, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Furan-2-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-(Furan-2-yl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(Furan-2-yl)butanoic acid.

    Reduction: 4-(Furan-2-yl)butanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(Furan-2-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)butanal and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to medicinal chemistry. Additionally, its derivatives have shown promising biological activities, further highlighting its importance in scientific research .

Properties

IUPAC Name

4-(furan-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5-7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGIKUNHQBZOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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